molecular formula C8H16N2O B6598122 (2S)-2-(pyrrolidin-1-yl)butanamide CAS No. 1187326-21-1

(2S)-2-(pyrrolidin-1-yl)butanamide

Cat. No. B6598122
CAS RN: 1187326-21-1
M. Wt: 156.23 g/mol
InChI Key: DQOSEHWNUDEBQL-ZETCQYMHSA-N
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Description

(2S)-2-(pyrrolidin-1-yl)butanamide, also known as Pyrrolidin-1-ylbutanamide or PYR-1-Butanamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to investigate the potential of new drugs and therapies.

Scientific Research Applications

PYR-1-Butanamide has been used in a variety of scientific research applications. It has been studied for its potential as a drug target and for its ability to act as an enzyme inhibitor. It has also been used in laboratory experiments to investigate the potential of new drugs and therapies. In addition, it has been used to study the effects of certain hormones on the body, and to study the effects of certain chemicals on the nervous system.

Mechanism of Action

PYR-1-Butanamide acts as an inhibitor of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. It also acts as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been shown to act as an agonist of the dopamine D2 receptor and an antagonist of the dopamine D1 receptor.
Biochemical and Physiological Effects
PYR-1-Butanamide has been studied for its biochemical and physiological effects. It has been shown to have an effect on the release of certain hormones, such as dopamine and serotonin. Additionally, it has been shown to have an effect on the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. It has also been studied for its potential to act as an antidepressant and anxiolytic.

Advantages and Limitations for Lab Experiments

One of the advantages of using PYR-1-Butanamide in laboratory experiments is that it is relatively easy to synthesize and is generally stable. Additionally, it is relatively inexpensive and can be purchased in bulk. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble and therefore must be dissolved in a suitable solvent before use. Additionally, it is not very soluble in organic solvents and thus must be used in small amounts.

Future Directions

There are a number of potential future directions for PYR-1-Butanamide. One potential direction is to further study its potential as a drug target and its ability to act as an enzyme inhibitor. Additionally, it could be studied for its potential to act as an antidepressant or anxiolytic. Furthermore, it could be used to study the effects of certain hormones on the body, and to study the effects of certain chemicals on the nervous system. Finally, it could be used to investigate the potential of new drugs and therapies.

Synthesis Methods

PYR-1-Butanamide is typically synthesized through a condensation reaction of pyrrolidine and butanamide. The reaction is typically conducted in the presence of a base such as sodium hydroxide and a solvent such as acetonitrile. The reaction yields a product that is in the form of a white crystalline solid.

properties

IUPAC Name

(2S)-2-pyrrolidin-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOSEHWNUDEBQL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-pyrrolidinobutyramide

CAS RN

1187326-21-1
Record name (2S)-2-(pyrrolidin-1-yl)butanamide
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